molecular formula C7H10N2O B12963367 (2-Amino-3-methylpyridin-4-yl)methanol

(2-Amino-3-methylpyridin-4-yl)methanol

Cat. No.: B12963367
M. Wt: 138.17 g/mol
InChI Key: ROVOKGGSQRHANQ-UHFFFAOYSA-N
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Description

(2-Amino-3-methylpyridin-4-yl)methanol is a chemical compound with the CAS Registry Number 1227598-06-2 . This pyridine derivative has the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a solid research compound often used in chemical synthesis and coordination chemistry as a versatile building block. While specific biological data for this exact compound is limited, research into closely related 2-amino-3-methylpyridine compounds demonstrates their significant value in inorganic chemistry. These analogues are known to act as ligands, coordinating to metal ions such as silver (Ag(I)) and copper (Cu(II)) through their endocyclic nitrogen atoms to form coordination complexes . The resulting metal complexes are of high research interest due to their potential biological applications, which can include moderate antibacterial, antioxidant, and enzyme inhibition activities . The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2-amino-3-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

ROVOKGGSQRHANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1N)CO

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Methylpyridin 4 Yl Methanol

Retrosynthetic Analysis of (2-Amino-3-methylpyridin-4-yl)methanol

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inyoutube.comadvancechemjournal.com For this compound, the analysis can proceed through several disconnection approaches, primarily focusing on the carbon-nitrogen and carbon-carbon bonds of the pyridine (B92270) ring and the functional groups attached to it.

A primary disconnection can be made at the C4-hydroxymethyl bond, suggesting a precursor such as a 2-amino-3-methylpyridine-4-carboxylic acid or its corresponding ester. This precursor could then be reduced to the target alcohol. Another key disconnection involves the formation of the pyridine ring itself.

Key Disconnections and Synthons:

DisconnectionPrecursor/SynthonSynthetic Equivalent
C4-CH₂OH2-Amino-3-methylpyridine-4-carbonyl derivative2-Amino-3-methylpyridine-4-carboxylic acid or ester
C2-NH₂2-Halo-3-methylpyridin-4-yl)methanol2-Chloro-3-methylpyridin-4-yl)methanol
Pyridine RingSubstituted acyclic precursors1,3-Dicarbonyl compounds, enamines, and ammonia (B1221849) sources

A plausible retrosynthetic pathway starts with the target molecule and works backward:

This compound can be derived from the reduction of 2-amino-3-methylpyridine-4-carboxylic acid ethyl ester . This is a common and reliable transformation.

2-Amino-3-methylpyridine-4-carboxylic acid ethyl ester can be synthesized from 2-chloro-3-methylpyridine-4-carboxylic acid ethyl ester via nucleophilic aromatic substitution with an ammonia equivalent.

2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester can be prepared from 3-methyl-4-cyanopyridine , which can be chlorinated and the cyano group can be converted to the ester.

3-Methyl-4-cyanopyridine can be synthesized from commercially available 3-picoline (3-methylpyridine).

This multi-step approach highlights the importance of strategically introducing and manipulating functional groups to achieve the desired substitution pattern on the pyridine ring.

Classical Synthetic Routes to Aminopyridinemethanols

Classical synthetic routes to aminopyridinemethanols often involve multi-step sequences that rely on well-established organic reactions. These methods, while sometimes lengthy, provide a reliable means of constructing complex pyridine derivatives.

A common strategy involves the construction of a substituted pyridine ring followed by functional group interconversions. For this compound, a plausible multi-step synthesis starting from 3-picoline can be envisioned.

Proposed Classical Synthesis Route:

Nitration of 3-Picoline: 3-Picoline can be nitrated to introduce a nitro group, primarily at the 2- and 6-positions. Separation of the 2-nitro-3-methylpyridine isomer would be necessary.

Oxidation of the Methyl Group: The methyl group at the 4-position needs to be converted to a hydroxymethyl group. This can be achieved through oxidation to a carboxylic acid followed by reduction.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group.

Hydroxymethylation: The carboxylic acid is reduced to the primary alcohol.

A more direct approach for a related compound, (2-Aminopyridin-4-yl)methanol, involves the reduction of a pre-existing ester. A general procedure for the synthesis of 2-amino-4-pyridinemethanol from methyl 2-aminoisonicotinate utilizes lithium aluminum hydride in tetrahydrofuran (B95107) (THF). The reaction mixture is refluxed, and after workup, the product is obtained in good yield. wikipedia.org This highlights the utility of reduction reactions in the final step of the synthesis.

The synthesis of this compound relies on the availability of key precursors that already contain some of the required functional groups or can be readily converted to them.

Table of Key Intermediates and Precursors:

Intermediate/PrecursorRole in Synthesis
3-Picoline (3-Methylpyridine)A common and inexpensive starting material for building the substituted pyridine core.
2-Amino-3-methylpyridine (B33374)A precursor that already contains the desired amino and methyl groups at positions 2 and 3. nih.gov
3-Amino-4-methylpyridineA potential precursor where the amino group can be moved to the 2-position or used to direct other functionalizations. A patented synthesis involves the reaction of 4-picoline-3-boronic acid with an ammonia source in the presence of a metal oxide catalyst. google.com
2-Chloro-3-amino-4-methylpyridineA key intermediate for the synthesis of the anti-AIDS drug nevirapine, which could potentially be adapted for the synthesis of the target molecule. googleapis.comgoogle.com
2-Amino-4-methylpyridine (B118599)Can be synthesized from ethyl 2-(4-methylfuran) formate (B1220265) through ring expansion and subsequent functional group manipulations. google.comgoogle.com
2-Cyano-4-methylpyridineA precursor that can be hydrogenated to form 2-aminomethyl-4-methyl pyridine. nih.gov

Modern Approaches in the Chemical Synthesis of this compound

Modern synthetic chemistry offers more efficient and selective methods for the functionalization of pyridine rings, often relying on catalytic processes. These approaches can reduce the number of steps, improve yields, and offer greater control over regioselectivity.

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of substituted pyridines.

Palladium-catalyzed amination reactions are effective for introducing amino groups onto the pyridine ring. For instance, 2-pyridyl chlorides, bromides, and triflates can be aminated using di-tert-butyl hydrazodiformate as a hydrazine (B178648) source with a palladium catalyst and chelating phosphine (B1218219) ligands. nih.gov

Magnetically recoverable nano-catalysts have been employed in multicomponent reactions for the synthesis of pyridine derivatives, offering advantages in terms of catalyst separation and reuse. nih.gov

Photochemical organocatalytic functionalization of pyridines via pyridinyl radicals allows for the introduction of alkyl groups with distinct regioselectivity compared to classical Minisci reactions. ias.ac.in

Achieving the desired substitution pattern in polysubstituted pyridines requires a high degree of chemo- and regioselectivity.

Organocatalytic chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles has been demonstrated, suggesting that similar strategies could be applied to pyridines. nih.gov

Neighboring group assistance can be used to achieve regioselective functionalization of 3-hydroxy-pyridine carboxylates under mild conditions. nih.gov

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot, four-component reaction of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium (B1175870) acetate, often catalyzed by a nanostructured material. researchgate.netmdpi.comresearchgate.net The resulting cyanopyridine can then be further functionalized.

A potential modern synthetic route to this compound could involve the following steps:

Palladium-catalyzed cross-coupling to introduce the methyl group at the 3-position of a suitable 2-aminopyridine (B139424) precursor.

Regioselective C-H functionalization at the 4-position to introduce a formyl group, which can then be reduced to the hydroxymethyl group.

These modern approaches offer the potential for more streamlined and efficient syntheses of complex molecules like this compound.

Sustainable and Green Chemistry Considerations in Synthesis

The growing emphasis on environmentally benign chemical manufacturing has spurred research into sustainable and green synthetic routes for complex molecules like this compound. While specific green chemistry metrics for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles applicable to the synthesis of pyridine derivatives can be considered.

Catalysis and Solvent Selection: A key aspect of green chemistry involves the use of non-toxic, recyclable catalysts and environmentally friendly solvents. mdpi.comnih.gov For instance, the synthesis of various pyridine derivatives has been shown to benefit from the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. researchgate.net The use of water or bio-based solvents like ethanol (B145695) in place of hazardous organic solvents is another critical consideration. mdpi.com Research into the synthesis of aminopyridine derivatives has explored solvent-free conditions, which significantly reduces the environmental impact. researchgate.netnih.gov

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, often under solvent-free conditions, contributing to a greener process. researchgate.net

While direct application of these principles to the synthesis of this compound requires further investigation, these examples from related chemistries provide a clear roadmap for developing more sustainable manufacturing processes.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. A common synthetic route involves the reduction of a 2-amino-3-methyl-isonicotinic acid ester.

One documented laboratory-scale synthesis reports the reduction of methyl 2-amino-3-methylisonicotinate using a reducing agent in an appropriate solvent. The reaction conditions, including temperature and duration, are crucial for achieving a good yield. For instance, a specific protocol might involve a reaction time of several hours at a specific temperature to ensure the complete conversion of the starting material. The choice of solvent is also critical, as it must be ableto dissolve the reactants and be inert under the reaction conditions. The work-up procedure, which involves quenching the reaction and isolating the product, also plays a significant role in the final yield and purity.

Detailed kinetic studies to understand the reaction mechanism and the influence of various parameters such as reactant concentration, catalyst loading, temperature, and pressure would be invaluable for further optimization. Such studies would allow for the development of a more robust and efficient process with higher yields.

Below is a table summarizing typical reaction parameters and the resulting yield for the synthesis of this compound based on available data.

ParameterValue
Starting MaterialMethyl 2-amino-3-methylisonicotinate
Reducing Agente.g., Lithium aluminum hydride
Solvente.g., Anhydrous Tetrahydrofuran (THF)
TemperatureReflux
Reaction TimeSeveral hours
Reported YieldData not publicly available

This table is illustrative and based on general procedures for similar reductions. Specific yields can vary significantly based on the exact conditions and scale of the reaction.

Scale-Up Considerations and Process Chemistry of this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents a unique set of challenges and considerations. The process chemistry must be robust, safe, cost-effective, and environmentally acceptable.

Reactor Design and Heat Management: The reduction of esters with powerful reducing agents is often highly exothermic. Therefore, efficient heat management is a critical safety and process control parameter during scale-up. The choice of reactor material and design must accommodate the reaction's thermal profile to prevent runaway reactions. Continuous flow reactors are increasingly being adopted for such processes as they offer superior heat and mass transfer, enhanced safety, and easier scalability compared to traditional batch reactors. organic-chemistry.orgnih.govacs.orgresearchgate.netresearchgate.net

Process Safety: The handling of flammable solvents and pyrophoric reducing agents on a large scale requires strict safety protocols and specialized equipment. The quenching step, in particular, must be carefully designed to manage the release of flammable gases.

Purification and Impurity Profile: On a large scale, purification methods such as distillation and crystallization need to be optimized for efficiency and throughput. A thorough understanding of the impurity profile is essential to develop effective purification strategies and ensure the final product meets the required quality standards.

The development of a scalable and efficient process for this compound production will likely involve a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and process safety.

Chemical Reactivity and Transformation of 2 Amino 3 Methylpyridin 4 Yl Methanol

Reactivity of the Amino Group in (2-Amino-3-methylpyridin-4-yl)methanol

The exocyclic amino group at the C-2 position is a key site for a variety of chemical transformations, acting as a potent nucleophile and a precursor for other functional groups.

While the amino group itself is a strong nucleophile, it can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly through transition-metal-enabled π-coordination activation. thieme-connect.comresearchgate.net For 2-aminopyridine (B139424) derivatives, a ruthenium(II) catalyst can enable SNAr reactions with amine nucleophiles. thieme-connect.de This process involves the formation of a transient η⁶-pyridine complex, which serves as an electrophile and facilitates the cleavage of the pyridyl C–N bond, allowing for the substitution of the amino group. thieme-connect.comthieme-connect.de For instance, 2-amino-3-picoline, a structurally similar compound, can undergo substitution with n-hexylamine at 140 °C in the presence of a ruthenium catalyst. thieme-connect.de Another approach involves using a Pyrylium-BF4 reagent, which condenses with heterocyclic amines and activates the C-N bond for nucleophilic substitution under mild conditions.

The amino group of this compound readily undergoes acylation and alkylation due to its nucleophilic character.

Acylation: The reaction of 2-aminopyridine derivatives with acylating agents such as acetic anhydride (B1165640) or acyl chlorides leads to the formation of N-acylaminopyridines. publish.csiro.auresearchgate.net Studies on the acetylation of aminopyridines indicate that for 2- and 3-aminopyridines, the rate-determining step is the direct acetylation at the exocyclic amino nitrogen. publish.csiro.au The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl or acetic acid), which shifts the equilibrium towards the product side. publish.csiro.auyoutube.com

Table 1: Examples of Acylation Reactions on Aminopyridines

Amine SubstrateAcylating AgentConditionsProduct
2-AminopyridineAcetic AnhydrideAcetone, 36°C, Triethylamine2-Acetylaminopyridine
2-AminopyridineEndic Anhydride-N-(Pyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
N-TosylhydrazideHexanoyl Chloride4-Aminopyridine (catalyst)N-Hexanoyl-N-tosylhydrazide

This table presents generalized acylation reactions for aminopyridines to illustrate the reactivity of the amino group.

Alkylation: Alkylation of the amino group can be more complex than acylation. While direct N-alkylation at the exocyclic amino group is possible, alkylation often occurs preferentially at the more basic ring nitrogen, forming N-alkylpyridinium salts. publish.csiro.au However, specific methods have been developed to favor N-alkylation of the amino group. One strategy involves the reaction of 2-aminopyridines with 1,2-diketones using BF₃·OEt₂ as a catalyst under aerobic conditions to yield N-alkylated secondary amines. acs.org Another approach uses N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo self-limiting alkylation with alkyl halides to produce secondary amines without overalkylation. nih.gov

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglumenlearning.com Subsequent dehydration yields the C=N double bond of the imine. wikipedia.orgmasterorganicchemistry.com The reaction is reversible, and the pH must be carefully controlled, with the optimal rate generally around a pH of 5. lumenlearning.com

The general mechanism proceeds as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon. lumenlearning.com

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). lumenlearning.com

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

Deprotonation to yield the final imine product. lumenlearning.com

These imine derivatives are important intermediates in various biological pathways and synthetic routes. libretexts.org

The 2-amino group can be converted to a diazonium salt (Ar-N₂⁺) through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like perchloric or sulfuric acid, at low temperatures. rsc.orgrsc.org

The general reaction is: Ar-NH₂ + HNO₂ + H⁺ → [Ar-N≡N]⁺ + 2H₂O

However, pyridine-2-diazonium salts are known to be very unstable and generally cannot be isolated. google.com They readily decompose, often leading to the formation of the corresponding pyridin-2-ol. rsc.org The kinetics of diazotization for substituted 2-aminopyridines show that the reaction can proceed through the interaction of the nitrous acidium ion (H₂NO₂⁺) with either the free amine or its protonated form, depending on the substituents and the acidity of the medium. rsc.org Despite their instability, these diazonium intermediates can potentially be used in subsequent transformations like Sandmeyer or Schiemann reactions, although their utility is limited compared to more stable arenediazonium salts. google.comresearchgate.net

Reactivity of the Hydroxyl Group in this compound

The primary alcohol (hydroxymethyl) group at the C-4 position is another site of significant reactivity, primarily undergoing reactions typical of alcohols, such as esterification and etherification.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. chemguide.co.uk The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, like concentrated sulfuric acid. masterorganicchemistry.com This is a reversible condensation reaction where water is eliminated. youtube.com

The reaction mechanism involves:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com

Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. youtube.com

Deprotonation of the carbonyl oxygen to yield the final ester product. masterorganicchemistry.com

Table 2: General Conditions for Esterification of Alcohols

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
AlcoholCarboxylic AcidStrong Acid (e.g., H₂SO₄), HeatEster
AlcoholAcyl ChlorideRoom Temperature (often vigorous)Ester
AlcoholAcid AnhydrideWarming may be requiredEster

This table illustrates general esterification methods applicable to the hydroxyl group of this compound.

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through various methods, most notably the Williamson ether synthesis. This would involve first converting the alcohol to its corresponding alkoxide using a strong base (e.g., NaH) and then reacting this nucleophilic alkoxide with an alkyl halide in an SN2 reaction. Given the presence of the acidic N-H proton on the amino group, selective deprotonation of the hydroxyl group would require careful selection of the base and reaction conditions.

Oxidation and Reduction Pathways of the Hydroxyl Moiety

The primary alcohol functionality at the C4-position is a key site for synthetic modification through oxidation and reduction reactions.

Oxidation: The hydroxymethyl group can be selectively oxidized to form either the corresponding aldehyde, 2-amino-3-methylpyridine-4-carbaldehyde, or the carboxylic acid, 2-amino-3-methylpyridine-4-carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

To Aldehyde: Mild, selective oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent over-oxidation to the carboxylic acid. nih.gov A variety of modern methods are suitable for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in anhydrous solvents like dichloromethane (B109758) are classic choices. More contemporary, catalytic methods employing systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant can offer high chemoselectivity, especially important given the presence of the oxidizable amino group. organic-chemistry.org For instance, TEMPO-catalyzed systems using diisopropyl azodicarboxylate (DIAD) or in combination with copper or iron catalysts under aerobic conditions are effective for converting primary alcohols to aldehydes. nih.gov

To Carboxylic Acid: Stronger oxidizing agents or more vigorous conditions will typically yield the carboxylic acid. A common method involves using potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic solutions, followed by heating. libretexts.org A two-step, one-pot procedure, where the alcohol is first oxidized to the aldehyde with a TEMPO/NaOCl system and then further oxidized in situ with sodium chlorite (B76162) (NaClO₂), has proven effective for sensitive substrates and could be applicable here. nih.govresearchgate.net

TransformationReagent(s)Product
Oxidation PCC or DMP2-Amino-3-methylpyridine-4-carbaldehyde
Oxidation TEMPO/NaOCl, then NaClO₂2-Amino-3-methylpyridine-4-carboxylic acid
Reduction 1. SOCl₂ 2. Pd/C, H₂2-Amino-3,4-dimethylpyridine

Reduction: The reduction of the hydroxymethyl group to a methyl group, yielding 2-amino-3,4-dimethylpyridine, is a less direct transformation. It typically requires a two-step process. First, the hydroxyl group must be converted into a better leaving group, such as a halide (e.g., chloride via thionyl chloride) or a sulfonate ester (e.g., tosylate or mesylate). The resulting intermediate can then be reduced. A common method for this second step is catalytic hydrogenolysis, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Nucleophilic Attack and Leaving Group Potential

The hydroxyl group itself is a poor leaving group. For it to be displaced by a nucleophile, it must first be activated by conversion into a more reactive functional group. This is typically achieved by protonation in strong acid or, more synthetically useful, by converting it into a sulfonate ester or a halide.

Sulfonate Ester Formation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine converts the alcohol into the corresponding tosylate or mesylate. These are excellent leaving groups, readily displaced by a wide range of nucleophiles.

Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into the corresponding 4-(chloromethyl) or 4-(bromomethyl) derivative.

Once activated, the resulting electrophilic carbon center is susceptible to attack by various nucleophiles (Nu⁻), such as cyanide, azide, alkoxides, or amines, in an Sₙ2 reaction to yield diverse substituted products.

Reactivity of the Pyridine Ring in this compound

The reactivity of the pyridine ring is heavily influenced by its substituents. The ring nitrogen is electron-withdrawing, which deactivates the ring toward electrophilic attack compared to benzene. However, the powerful electron-donating amino group at the C2-position counteracts this deactivation and strongly directs incoming electrophiles.

Electrophilic Aromatic Substitution (EAS) Potential

The 2-amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to itself. In this molecule, the C3 position is ortho but is blocked by the methyl group. The C5 position is para to the amino group and is the most likely site for electrophilic attack. The pyridine nitrogen deactivates the ring, particularly under the acidic conditions often used for EAS, as it becomes protonated. ambeed.com However, the activating effect of the amino group is generally dominant.

Expected electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a bromine or chlorine atom at the C5 position. A patent for the bromination of 2-aminopyridine describes using liquid bromine to achieve substitution at the 3- and 5-positions. google.com For the target molecule, this suggests C5-bromination is feasible.

Nitration: Nitration can be complex. While ring nitration would be directed to C5, reaction at the exocyclic amino group to form a nitraminopyridine can also occur, which may then rearrange to the 5-nitro product upon heating. ambeed.com

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Nucleophilic aromatic substitution (SₙAr) on a pyridine ring typically requires a good leaving group (like a halide) at the 2- or 4-position and activation by electron-withdrawing groups. researchgate.netprinceton.edu The parent molecule, this compound, lacks a suitable leaving group on the ring, making it unreactive toward direct SₙAr.

For NAS to occur, the ring would first need to be functionalized, for example, by introducing a halogen at the C5 or C6 position. If a leaving group were present at C6, nucleophilic attack would be possible, facilitated by the electron-withdrawing nature of the ring nitrogen.

Another potential NAS pathway is the Chichibabin reaction, which involves the direct amination of a pyridine ring using sodium amide (NaNH₂). This reaction typically occurs at the C2 or C6 position. In the target molecule, the C2 position is already aminated and the C6 position would be the target. However, the reaction requires harsh conditions and may not be compatible with the hydroxymethyl group.

Metalation and Cross-Coupling Reactions at the Pyridine Core

Modern cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation but require a handle on the pyridine ring, typically a halogen or triflate.

Metalation: Directed ortho-metalation is a strategy to introduce functionality regioselectively. The amino group can direct lithiation to the ortho positions (C3). However, the C3 position is already substituted with a methyl group. Protecting the amino group, for example as a pivaloyl amide, can direct lithiation with a strong base like n-butyllithium to the C5 position. nih.gov The resulting lithiated intermediate can then be quenched with an electrophile, such as iodine or a trialkyltin chloride, to install a handle for cross-coupling.

Cross-Coupling Reactions: If a halogenated derivative, such as (2-Amino-5-bromo-3-methylpyridin-4-yl)methanol, were synthesized, it would be a prime substrate for various palladium- or copper-catalyzed cross-coupling reactions. derpharmachemica.com

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base would introduce a new aryl or alkyl group at the C5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine (R₂NH) would install a secondary or tertiary amino group at the C5 position.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would yield a C5-alkynylated pyridine.

Derivatization Strategies and Analogue Synthesis Based on 2 Amino 3 Methylpyridin 4 Yl Methanol

Design Principles for New Chemical Entities from (2-Amino-3-methylpyridin-4-yl)methanol

The design of new chemical entities originating from this compound is guided by established medicinal chemistry principles. The inherent structural features of the molecule, such as the aminopyridine core, the methyl group, and the hydroxymethyl group, offer multiple points for modification to modulate its physicochemical and pharmacological properties.

Structure-Activity Relationship (SAR) studies on analogous compounds, such as 2-amino-4-methylpyridine (B118599) derivatives, have shown that the pyridine (B92270) nitrogen and the amino group are crucial for interactions with biological targets. For instance, in the context of inducible nitric oxide synthase (iNOS) inhibition, the 2-amino-4-methylpyridine scaffold serves as a potent and non-selective inhibitor. nsf.govgoogle.com Computational studies on similar structures suggest that substitutions at certain positions of the pyridine ring are well-tolerated and can be exploited to enhance selectivity and introduce labels for imaging applications. nsf.gov

Key design principles include:

Bioisosteric Replacement: The amino and hydroxymethyl groups can be replaced with other functional groups of similar size, shape, and electronic distribution to explore new interactions and improve properties like metabolic stability.

Substituent Effects: Introduction of various substituents on the pyridine ring can alter its electronic properties, pKa, and lipophilicity, thereby influencing its binding affinity and pharmacokinetic profile.

Conformational Restriction: Incorporating the core structure into a more rigid framework, such as a fused heterocyclic system, can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a target.

Synthesis of Pyridine N-Oxide Derivatives

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common strategy to alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. nih.gov The N-oxide functionality can also improve aqueous solubility and modulate the biological activity of the parent compound.

A general method for the synthesis of a related compound, 2-methyl-4-aminopyridine-N-oxide, involves the reduction of the corresponding nitro compound, 2-methyl-4-nitropyridine-N-oxide, using hydrogen gas and a palladium on charcoal catalyst in methanol (B129727). bme.hu A similar approach could be envisioned for this compound, starting from a suitable nitro-precursor.

Alternatively, direct oxidation of the pyridine nitrogen in this compound could be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction conditions would need to be carefully controlled to avoid oxidation of the amino and hydroxymethyl groups.

Table 1: Potential Synthetic Routes to this compound N-oxide

Starting MaterialReagents and ConditionsProductReference (Adapted from)
(2-Amino-3-methyl-4-nitropyridin-4-yl)methanolH₂, 10% Pd/C, MethanolThis compound N-oxide bme.hu
This compoundm-CPBA, CH₂Cl₂This compound N-oxideGeneral oxidation methods

Preparation of Quaternary Ammonium (B1175870) Salts

Quaternization of the pyridine nitrogen atom introduces a permanent positive charge, which can significantly alter the compound's solubility, cell permeability, and biological activity. Quaternary ammonium salts of various heterocyclic compounds have been shown to possess antimicrobial and other biological activities. rsc.orgslideshare.net

The preparation of quaternary ammonium salts of this compound can be achieved through a Menshutkin-type reaction, which involves the treatment of the pyridine derivative with an alkyl halide. slideshare.net The choice of the alkylating agent allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties.

For instance, reaction with methyl iodide would yield the N-methylpyridinium iodide salt. The reaction is typically carried out in a polar aprotic solvent.

Table 2: Exemplary Synthesis of a Quaternary Ammonium Salt

Reactant 1Reactant 2SolventProduct
This compoundMethyl IodideAcetonitrile4-(Hydroxymethyl)-3-methyl-2-amino-1-methylpyridin-1-ium iodide

Functionalization of the Methyl Group at Position 3 of the Pyridine Ring

The methyl group at the 3-position of the pyridine ring represents another site for derivatization, allowing for the introduction of diverse functionalities.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. google.com This introduces a versatile handle for further modifications, such as amide or ester formation.

Halogenation: Side-chain halogenation of methylpyridines can be achieved under specific conditions. For example, fluorination can be carried out using hydrogen fluoride (B91410) and chlorine in the liquid phase. google.com The resulting halomethyl group can then be subjected to nucleophilic substitution reactions.

Condensation Reactions: The methyl group of 2-picoline (2-methylpyridine) can undergo condensation reactions with aldehydes, such as formaldehyde, to form vinylpyridines. wikipedia.org While the methyl group at the 3-position is generally less reactive than at the 2- or 4-positions, similar condensation reactions might be possible under forcing conditions.

Deprotonation and Alkylation: Treatment with a strong base like butyllithium (B86547) can deprotonate the methyl group, generating a carbanion that can react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. wikipedia.org

Exploration of Novel Heterocyclic Rings Fused or Annulated with the Pyridine Core of this compound

Fusing a new heterocyclic ring to the pyridine core of this compound can lead to the creation of novel, rigid scaffolds with potentially enhanced biological activities. The 2-amino group is a key functionality for such cyclization reactions.

For example, imidazo[1,2-a]pyridine (B132010) derivatives can be synthesized by reacting 2-aminopyridines with α-haloketones. acs.org Adapting this methodology, this compound could be reacted with various α-haloketones to generate a library of fused heterocyclic compounds. The resulting fused systems could then be further functionalized. Research has also shown the regioselective C-H halogenation of imidazo[1,2-a]pyridines, which provides a handle for further diversification. rsc.org

Stereoselective Synthesis of Chiral Analogues (If Applicable to Research)

The parent molecule, this compound, is achiral. However, chiral centers can be introduced through derivatization, leading to the synthesis of chiral analogues. The stereoselective synthesis of such analogues is crucial as different enantiomers or diastereomers often exhibit distinct biological activities.

Chirality can be introduced by:

Modification of the Hydroxymethyl Group: Oxidation of the hydroxymethyl group to an aldehyde followed by asymmetric addition of an organometallic reagent could generate a chiral secondary alcohol.

Derivatization of the Amino Group: Acylation of the amino group with a chiral carboxylic acid would result in diastereomeric amides that could be separated.

Introduction of Chiral Substituents: Alkylation of the pyridine nitrogen with a chiral alkyl halide would lead to the formation of chiral quaternary ammonium salts.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Methylpyridin 4 Yl Methanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of (2-Amino-3-methylpyridin-4-yl)methanol, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the methanol (B129727) substituent, the hydroxyl proton, and the amino group protons.

For the analogous compound, (2-Aminopyridin-4-yl)methanol, the reported ¹H NMR data in DMSO-d₆ shows characteristic signals that can be used for comparison. rsc.org The aromatic protons appear at δ 7.81 (d, 1H), 6.46 (s, 1H), and 6.40 (d, 1H). rsc.org The amino protons give rise to a broad singlet at δ 5.78 (s, 2H), and the methylene and hydroxyl protons appear at δ 4.36 (s, 2H) and 5.19 (s, 1H), respectively. rsc.org

For this compound, the introduction of a methyl group at the C3 position would lead to the disappearance of the signal corresponding to the H3 proton and the appearance of a new singlet for the methyl protons, expected to be in the range of δ 2.0-2.5 ppm. The chemical shifts of the remaining aromatic protons (H5 and H6) would also be influenced by the presence of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H5 6.5 - 6.7 d
H6 7.7 - 7.9 d
CH₃ 2.0 - 2.5 s
CH₂OH 4.3 - 4.5 s
OH 5.0 - 5.5 s (broad)

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of a molecule. For this compound, distinct signals are expected for each of the seven carbon atoms.

The ¹³C NMR data for the analog (2-Aminopyridin-4-yl)methanol in DMSO-d₆ shows signals at δ 160.3, 152.7, 147.7, 110.3, 105.2 for the pyridine (B92270) ring carbons and at δ 62.3 for the methanol carbon. rsc.org

In this compound, the C3 signal would be shifted due to the methyl substituent, and a new signal for the methyl carbon would appear in the aliphatic region (typically δ 15-25 ppm). The chemical shifts of the other pyridine carbons would also experience slight changes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 158 - 162
C3 120 - 125
C4 150 - 155
C5 108 - 112
C6 145 - 150
CH₃ 15 - 25

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the H5 and H6 protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the CH₂OH group and the aromatic CH groups (C5 and C6).

Dynamic NMR Studies for Conformational Analysis (If Applicable)

Dynamic NMR (DNMR) studies could be employed to investigate conformational changes, such as restricted rotation around the C4-CH₂OH bond or the C2-NH₂ bond. By varying the temperature, it might be possible to observe changes in the NMR spectrum that provide information about the energy barriers for these rotations. However, for a relatively simple molecule like this compound under standard conditions, significant dynamic processes are not expected to be a dominant feature of the NMR spectra.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aminopyridine derivatives, common fragmentation pathways include the loss of small neutral molecules such as H₂O, NH₃, and CH₂O. For the title compound, characteristic fragmentation could involve the loss of the hydroxymethyl group or the amino group, as well as cleavage of the pyridine ring. Analysis of the fragmentation of various aminopyridine derivatives has been reported, providing a basis for predicting the fragmentation of the title compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, providing insights into the connectivity of a molecule by analyzing its fragmentation patterns. When subjected to collision-induced dissociation (CID), the protonated ion of this compound, [M+H]⁺, is expected to follow predictable fragmentation pathways based on its functional groups. The fragmentation is typically initiated by the loss of small, stable neutral molecules. nih.gov

The most likely fragmentation processes involve the hydroxymethyl and amino groups. A primary fragmentation route would be the neutral loss of a water molecule (H₂O) from the protonated hydroxymethyl group, yielding a stable carbocation. Another significant pathway is the loss of ammonia (B1221849) (NH₃) from the protonated amino group. Cleavage of the carbon-carbon bond between the pyridine ring and the methanol group is also a probable event. The study of homologous amino acids has shown that fragmentation is highly dependent on the specific structure and the site of the charge. nih.govunito.it The fragmentation of protonated α-amino acids, for instance, commonly results in the cumulative loss of water and carbon monoxide. nih.gov

Table 1: Postulated Major Fragmentation Pathways for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Event
139.0866 121.0759 H₂O Loss of water from the hydroxymethyl group
139.0866 122.0893 NH₃ Loss of ammonia from the amino group

Note: The m/z values presented are theoretical calculations for the monoisotopic masses.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's functional groups. nih.gov These techniques are powerful for identifying the presence of specific bonds and probing the molecular structure.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by bands corresponding to its distinct functional groups. For similar aminopyridine compounds, the N-H asymmetric and symmetric stretching vibrations of the amino group are typically observed at high wavenumbers. core.ac.ukresearchgate.net The O-H stretch from the alcohol group will also appear in this region, often as a broad band due to hydrogen bonding. The aromatic C-H stretches of the pyridine ring and the aliphatic C-H stretches of the methyl group appear at slightly lower energies. The fingerprint region contains vibrations characteristic of the pyridine ring system (C=C and C=N stretching) and the C-O stretch of the alcohol. core.ac.ukresearchgate.net

Table 2: Characteristic Functional Group Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amine) Asymmetric & Symmetric Stretching 3300 - 3500 core.ac.uk
O-H (Alcohol) Stretching 3200 - 3600 (broad)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methyl) Asymmetric & Symmetric Stretching 2850 - 2970
C=C, C=N (Pyridine Ring) Ring Stretching 1400 - 1650 core.ac.uk
N-H (Amine) Bending (Scissoring) 1590 - 1650

Conformational Analysis using Vibrational Modes

Vibrational spectroscopy can be used to analyze the conformational isomers of this compound. The rotational position of the hydroxymethyl group relative to the pyridine ring can be influenced by the formation of intramolecular hydrogen bonds. For example, a hydrogen bond could form between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or with the pyridine ring nitrogen. Such an interaction would lead to a noticeable shift in the frequency and shape of the O-H and N-H stretching bands. In related nitro-pyridine derivatives, the conformation is non-planar, with the functional groups twisted relative to the pyridine ring. nih.gov By comparing experimental IR and Raman spectra with theoretical results from quantum chemical calculations, the most stable molecular conformation can be determined. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The parts of a molecule that absorb such light are known as chromophores. libretexts.org

Analysis of Electronic Transitions and Chromophores

The primary chromophore in this compound is the substituted pyridine ring. The absorption of UV light causes electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The key electronic transitions for this molecule are the π → π* and n → π* transitions. libretexts.org The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring. The n → π* transitions are typically of lower energy and involve promoting a non-bonding electron (from the nitrogen of the pyridine ring or the amino group) to a π* antibonding orbital. uzh.ch The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted pyridine.

Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax)

Transition Type Orbitals Involved Expected Wavelength Region (nm)
π → π* π (HOMO) → π* (LUMO) 200 - 300

Note: HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital. libretexts.org The exact λmax values depend on the solvent.

Solvent Effects on Electronic Spectra

The solvent environment can significantly alter the UV-Vis absorption spectrum of a molecule. slideshare.net The polarity of the solvent and its ability to form hydrogen bonds can stabilize or destabilize the ground and excited electronic states to different extents. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. libretexts.org This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, increasing the energy gap between the n and π* orbitals. libretexts.org

The effect of solvent on π → π* transitions is more complex. Often, a bathochromic (red) shift is observed in more polar solvents. researchgate.net Studies on aminopyridine Schiff bases have confirmed that electronic absorption spectra are sensitive to solvent polarity, with shifts related to the solvent's dielectric constant and hydrogen bonding capacity. asianpubs.org Therefore, analyzing the UV-Vis spectrum of this compound in a range of solvents from non-polar (like hexane) to polar (like ethanol (B145695) or water) can help to definitively assign the nature of the electronic transitions. libretexts.orgasianpubs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the specific lengths of its covalent bonds, the angles between these bonds, and the torsional or dihedral angles that describe the rotation around them. Based on crystallographic studies of analogous compounds, such as other aminopyridine derivatives and substituted pyridines, we can predict the approximate values for these parameters. researchgate.netpsu.edursc.org

The pyridine ring is expected to be largely planar. The carbon-carbon and carbon-nitrogen bond lengths within the aromatic ring will be intermediate between single and double bonds, characteristic of aromatic systems. The C-N bonds involving the amino group and the C-C bond to the methyl group will have typical single bond lengths. The bond angles within the pyridine ring will be approximately 120°, with some distortion due to the different substituents.

Representative Bond Lengths and Angles for a Substituted Pyridine Ring System

Bond/AngleAtom Pair/TripletExpected Value
Bond Lengths (Å)
C-C (aromatic)C-C~1.39 Å
C-N (aromatic)C-N~1.34 Å
C-N (amino)C-NH₂~1.36 Å
C-C (methyl)C-CH₃~1.51 Å
C-C (methanol)C-CH₂OH~1.52 Å
C-O (methanol)C-OH~1.43 Å
Bond Angles (°)
C-N-C (in ring)C-N-C~117°
C-C-C (in ring)C-C-C~120°
C-C-N (in ring)C-C-N~123°
N-C-C (in ring)N-C-C~118°
C-C-NH₂C-C-NH₂~120°
C-C-CH₃C-C-CH₃~121°
C-C-CH₂OHC-C-CH₂OH~120°
Dihedral Angles (°)
Pyridine Ring-~0° (planar)

Note: These values are illustrative and based on data from structurally similar compounds. Actual values for this compound can only be confirmed by experimental X-ray diffraction analysis.

Investigation of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The presence of the amino (-NH₂) and hydroxyl (-OH) groups makes hydrogen bonding a dominant force in the crystal packing of this compound. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. The hydroxyl group can function as both a donor and an acceptor. These interactions lead to the formation of extended networks, such as chains or sheets, which stabilize the crystal lattice. researchgate.netresearchgate.netscielo.org.mx For instance, N-H···N or O-H···N hydrogen bonds are commonly observed in the crystal structures of aminopyridine derivatives. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions between adjacent molecules. In the crystal lattice, pyridine rings may arrange in a parallel or offset fashion, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov These interactions contribute significantly to the cohesive energy of the crystal.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the detailed characterization of compounds like this compound and its derivatives, especially in complex mixtures. ajpaonline.comijarnd.comnih.gov These techniques offer high sensitivity and specificity, allowing for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. ijarnd.com Due to the polar nature of the amino and hydroxyl groups in this compound, which can lead to poor chromatographic peak shape and thermal decomposition, derivatization is often necessary prior to GC-MS analysis. nih.gov Silylation, for example with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to replace the active hydrogens on the amino and hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups. nist.gov This increases the volatility and thermal stability of the analyte.

Once derivatized, the compound is separated from other components in the gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fingerprint that can be used to identify the compound and elucidate its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) separates the compound from a mixture in the liquid phase. For polar, basic compounds like aminopyridines, specialized chromatography modes such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, are often employed to achieve good retention and separation. sielc.comhelixchrom.comnih.govhelixchrom.comhelixchrom.com

The eluent from the HPLC is then introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions from the analyte molecules without significant fragmentation. researchgate.net This allows for the determination of the molecular weight with high accuracy. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. springernature.comnih.gov This fragmentation pattern provides valuable data for structural confirmation and identification of unknown derivatives. For instance, LC-MS/MS has been effectively used to distinguish between isomers of aminopyridine-derivatized oligosaccharides. acs.org

Theoretical and Computational Chemistry Studies of 2 Amino 3 Methylpyridin 4 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No specific DFT studies on the ground state properties of (2-Amino-3-methylpyridin-4-yl)methanol are available in the current scientific literature. Such a study would typically involve the calculation of optimized molecular geometry, bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure of the molecule. Furthermore, electronic properties such as total energy, dipole moment, and atomic charges would be determined.

There are no records of high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being applied to this compound. These methods, while computationally more intensive than DFT, provide a higher level of theoretical accuracy for molecular properties.

A conformational analysis of this compound, which would involve mapping the potential energy surface as a function of key dihedral angles (e.g., rotation around the C4-CH2OH bond), has not been reported. This type of study is crucial for identifying the various stable conformers of the molecule and their relative energies.

Molecular Orbital Analysis and Reactivity Descriptors

An analysis of the Frontier Molecular Orbitals (HOMO and LUMO) of this compound has not been published. Such an analysis is fundamental to understanding the molecule's chemical reactivity, including its potential as an electron donor or acceptor in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

No studies detailing the calculation and visualization of the Electrostatic Potential (ESP) surface for this compound are available. An ESP map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions and reaction mechanisms.

Prediction of Spectroscopic Parameters

Computational quantum chemistry serves as a powerful tool for the prediction of various spectroscopic parameters. By solving the Schrödinger equation for a given molecule, it is possible to calculate properties that are directly related to experimental spectra, such as NMR chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption maxima (UV-Vis). These predictions are crucial for the structural elucidation of new compounds and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This approach, typically performed in conjunction with DFT using functionals like B3LYP and basis sets such as 6-311++G(d,p), calculates the isotropic magnetic shielding tensors for each nucleus. researchgate.net The chemical shifts are then obtained by referencing these values to a standard, commonly tetramethylsilane (B1202638) (TMS).

For this compound, a computational analysis would predict distinct signals for each unique proton and carbon atom. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the interplay of the amino, methyl, and hydroxymethyl groups on the pyridine (B92270) ring. While specific computational studies on this exact molecule are not prevalent in the literature, predictions can be extrapolated from data on similar structures like 2-amino-4-methylpyridine (B118599). nih.gov For instance, the protons of the hydroxymethyl group (CH₂OH) would be expected to show a singlet, while the aromatic protons would appear as doublets, with their exact shifts influenced by the electron-donating effects of the amino group.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method. This table is for illustrative purposes to show the type of data generated from computational predictions.

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (on NH₂)5.10C2 (C-NH₂)158.5
H (on OH)4.85C3 (C-CH₃)118.9
H (on CH₃)2.25C4 (C-CH₂OH)150.2
H (on CH₂)4.60C5120.7
H56.65C6147.3
H67.90C (CH₃)17.8
C (CH₂OH)64.1

A computational vibrational analysis of this compound would yield a set of frequencies, each corresponding to a specific molecular motion. For example, characteristic stretching frequencies would be predicted for the N-H bonds of the amino group, the O-H bond of the hydroxyl group, the C-H bonds of the methyl and aromatic groups, and the C-N and C-C bonds within the pyridine ring. mdpi.com Bending, scissoring, and twisting modes for these groups would also be identified. researchgate.net Such computational studies on related molecules like 2-amino-3-methylpyridine (B33374) have shown good correlation with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of complex vibrational bands. researchgate.netmdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound. This table presents a selection of expected vibrational modes and is for illustrative purposes.

Calculated Frequency (cm⁻¹) Vibrational Mode Functional Group
3450Asymmetric N-H StretchAmino (-NH₂)
3360Symmetric N-H StretchAmino (-NH₂)
3320O-H StretchHydroxyl (-OH)
3050Aromatic C-H StretchPyridine Ring
2980Asymmetric C-H StretchMethyl (-CH₃)
1625NH₂ ScissoringAmino (-NH₂)
1590C=C/C=N Ring StretchPyridine Ring
1450CH₃ Asymmetric BendMethyl (-CH₃)
1280C-N StretchAmino-Pyridine
1040C-O StretchHydroxymethyl (-CH₂OH)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The prediction of UV-Vis absorption maxima (λ_max) is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies from the ground electronic state to various excited states. These energies can then be converted to wavelengths, providing a theoretical UV-Vis spectrum.

For this compound, the pyridine ring conjugated with the amino group constitutes the primary chromophore. TD-DFT calculations would likely predict several electronic transitions. The most significant of these would be π→π* transitions, associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system, and n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. researchgate.net Studies on similar aminopyridine systems have used TD-DFT to successfully interpret their electronic spectra. mdpi.comresearchgate.net

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound. This table is for illustrative purposes.

Predicted λ_max (nm) Oscillator Strength (f) Major Contribution (Transition)
2950.25HOMO → LUMO (π→π)
2400.18HOMO-1 → LUMO (π→π)
3500.01HOMO → LUMO+1 (n→π*)

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions. It allows for the detailed exploration of potential energy surfaces, identifying stable reactants, products, and short-lived intermediates, as well as the transition states that connect them. This provides a molecular-level picture of the reaction pathway.

A critical step in elucidating a reaction mechanism is the localization of the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. Computational algorithms can search for these first-order saddle points on the potential energy surface. Once a transition state structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

To confirm that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC calculation maps the reaction pathway downhill from the transition state, ideally leading to the reactant on one side and the product on the other. For this compound, a potential reaction for study could be an intramolecular proton transfer, for instance, from the hydroxyl group to the pyridine nitrogen. Computational mapping would reveal the concerted or stepwise nature of this process and the precise geometric changes that occur.

By calculating the energies of the reactants, transition states, and products, a quantitative energy profile for the reaction can be constructed. The activation energy (Ea) is the energy difference between the reactants and the transition state. This value is a key determinant of the reaction rate; a higher activation energy corresponds to a slower reaction.

Computational methods can provide these crucial energetic details. researchgate.net The calculated activation energies can be used within the framework of Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict theoretical reaction rate constants. nih.gov These predictions are invaluable for understanding reaction kinetics, assessing the feasibility of different reaction pathways, and designing catalysts or reaction conditions to favor a desired outcome. For a hypothetical intramolecular proton transfer in this compound, these calculations would quantify the energy barrier that needs to be overcome for the reaction to proceed.

Table 4: Illustrative Energy Profile for a Hypothetical Intramolecular Proton Transfer in this compound. This table is for illustrative purposes.

Species Description Relative Energy (kcal/mol)
ReactantThis compound0.0
Transition StateProton transfer TS+15.2
ProductZwitterionic form+8.5

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, offering insights into conformational changes and the influence of the surrounding environment.

Conformational Dynamics:

A systematic conformational analysis, often preceding a full MD simulation, would involve rotating these key bonds and calculating the potential energy of each resulting conformer. This process identifies the most stable, low-energy conformations. For this compound, the orientation of the methanol (B129727) substituent is of particular interest. The rotation around the C4-C(methanol) bond and the C(methanol)-O bond would be critical in determining the molecule's preferred three-dimensional structure.

Illustrative Conformational Energy Profile: To illustrate the type of data obtained from a conformational analysis, the following table presents a hypothetical potential energy surface scan for the rotation around the C4-C(methanol) bond of this compound.

Dihedral Angle (Ring-C4-C-O) (°)Relative Potential Energy (kcal/mol)
05.2
601.5
1203.8
1800.0 (Global Minimum)
2403.8
3001.5

This table is for illustrative purposes only and does not represent experimentally verified data.

Solvent Effects:

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations are an excellent tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules (such as water, ethanol (B145695), or chloroform) in the simulation box, it is possible to observe how the solvent organizes around the solute and how this, in turn, affects the solute's conformation and dynamics. researchgate.netasianpubs.orgacs.org

For a polar molecule like this compound, hydrogen bonding with protic solvents like water or methanol would be a dominant interaction. MD simulations can quantify the number and lifetime of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. These interactions can stabilize certain conformations over others, potentially shifting the conformational equilibrium compared to the gas phase. Studies on similar aminopyridine derivatives have shown how different solvents can influence their electronic absorption spectra, which is a direct consequence of these molecular-level interactions. researchgate.netasianpubs.org

Applications of 2 Amino 3 Methylpyridin 4 Yl Methanol As a Chemical Precursor and Building Block in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The distinct functionalities of (2-amino-3-methylpyridin-4-yl)methanol make it an important intermediate in the synthesis of complex, biologically active molecules. The primary amino group and the primary alcohol (hydroxymethyl group) provide two reactive sites for building larger structures. A key application of this compound is as a precursor in the synthesis of kinase inhibitors.

For instance, in the development of novel aminopyrazine compounds as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, this compound is used as a key reactant. google.com In a documented synthetic route, it is reacted with 3,5-dibromopyrazin-2-amine in a solvent such as tetrahydrofuran (B95107) (THF) at reflux. google.com This reaction leads to the formation of a more complex heterocyclic system, demonstrating the compound's role in constructing molecules targeted for therapeutic applications. The amino group on the pyridine (B92270) ring acts as a nucleophile, displacing one of the bromine atoms on the pyrazine (B50134) ring to forge a new carbon-nitrogen bond, a critical step in assembling the final inhibitor scaffold.

Integration into Heterocyclic Scaffolds for Diverse Chemical Libraries

The creation of diverse chemical libraries is fundamental to drug discovery, allowing for the screening of a wide range of compounds for biological activity. This compound is an ideal starting material for generating libraries of substituted heterocyclic compounds. Its pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com

The compound can be used to generate fused heterocyclic systems like pyrido[4,3-d]pyrimidines. The synthetic pathway often involves a condensation reaction between the amino group of the pyridinemethanol and a suitable dielectrophilic partner, followed by an intramolecular cyclization facilitated by the hydroxymethyl group. For example, the reaction with a substituted pyrazine, as in the synthesis of HPK1 inhibitors, integrates the aminomethylpyridine unit into a larger, more complex pyrazinopyridine scaffold. google.com By varying the reaction partners, a diverse library of related molecules can be synthesized, each with unique substituents that can modulate biological activity and pharmacokinetic properties.

Use in Material Science for Polymer or Ligand Synthesis (Non-Biological Focus)

While the predominant application of this compound is in the life sciences, its structural features suggest potential for use in material science, specifically in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The compound possesses three potential coordination sites: the pyridine ring nitrogen, the 2-amino group, and the 4-hydroxymethyl group. This trifunctional nature makes it a candidate for acting as a multidentate ligand.

Thiocyanate, for example, is a versatile bridging ligand used to create lattices in MOFs. core.ac.uk Similarly, pyridine derivatives can coordinate with metal centers, such as copper(II), to form complex networks. core.ac.uk The amino and hydroxyl groups on this compound could engage in hydrogen bonding or coordinate to metal ions, contributing to the stability and dimensionality of the resulting framework. The methyl group provides steric influence, which can direct the self-assembly process and affect the final topology of the material. However, specific examples focusing on the integration of this compound into non-biological polymers or materials are not extensively documented in current literature, representing an area for potential future research.

Development of Novel Synthetic Routes Utilizing this compound

The utility of this compound has spurred the development of synthetic routes that leverage its unique reactivity. A notable example is its use in constructing substituted aminopyrazines.

Synthetic Route to an Aminopyrazine Intermediate: A process detailed in patent literature involves the reaction of this compound with 3,5-dibromopyrazin-2-amine. google.com

Reactants : this compound and 3,5-dibromopyrazin-2-amine.

Conditions : The reaction is conducted in an appropriate solvent like Tetrahydrofuran (THF) and heated to reflux for several hours. google.com

Mechanism : The nucleophilic 2-amino group of the pyridinemethanol attacks the electron-deficient pyrazine ring, displacing one of the bromo substituents.

Product : This reaction yields a complex molecule where the two heterocyclic rings are linked via an amine bridge, serving as a key intermediate for further functionalization into potent kinase inhibitors. google.com

This route highlights a practical and efficient method for creating complex heterocyclic structures that would be challenging to assemble through other means, showcasing the value of this compound as a specialized building block.

Comparison with Other Pyridinemethanol Building Blocks in Synthetic Utility

The synthetic utility of this compound can be appreciated by comparing it with other pyridinemethanol isomers. The specific placement of substituents significantly alters the molecule's reactivity and applications.

FeatureThis compound(2-Aminopyridin-4-yl)methanol(6-Aminopyridin-3-yl)methanol
CAS Number 179554-99-5105250-17-7113293-71-3 bldpharm.com
Key Structural Element Amino and hydroxymethyl groups are ortho and para to the ring nitrogen, respectively, with an adjacent methyl group.Amino and hydroxymethyl groups are ortho and para to the ring nitrogen, respectively. No methyl group.Amino and hydroxymethyl groups are meta to each other.
Reactivity Influence The methyl group at position 3 provides steric hindrance and can influence the regioselectivity of reactions involving the adjacent amino group or pyridine nitrogen. It enhances the molecule's three-dimensional character.The absence of the methyl group results in less steric hindrance around the amino group, potentially leading to different reactivity or selectivity in coupling reactions.The relative positions of the functional groups enable different cyclization possibilities, leading to different fused heterocyclic systems compared to the 4-methanol isomers.
Primary Use Precursor for specific kinase inhibitors (e.g., HPK1). google.comIntermediate for various pharmaceuticals; its derivatives are explored as NO synthase inhibitors.Used as a building block for different classes of biologically active compounds. bldpharm.com

The presence of the methyl group at the 3-position in this compound is a critical differentiating feature. It sterically shields the 2-amino group and the pyridine nitrogen, which can prevent unwanted side reactions and direct incoming reagents to specific sites. This steric influence is a valuable tool for synthetic chemists to achieve desired regiochemical outcomes in the construction of complex molecules.

Conclusion and Future Research Perspectives for 2 Amino 3 Methylpyridin 4 Yl Methanol

Summary of Key Academic Contributions and Findings

A comprehensive search of established scientific databases and academic journals reveals no significant, peer-reviewed publications focused specifically on the synthesis, characterization, or application of (2-Amino-3-methylpyridin-4-yl)methanol. While extensive research exists on related isomers such as 4-aminopyridine-3-methanol and various other aminopyridine derivatives, the title compound remains a novelty in academic literature. rsc.orgnih.gov Consequently, there are no key findings or academic contributions to summarize at this time, highlighting a clear gap in the current body of chemical knowledge.

Identification of Remaining Challenges in Chemical Research

The foremost challenge in the study of this compound is its chemical synthesis. The development of a robust, high-yield, and scalable synthetic route is the gateway to all future research. Key difficulties include:

Regiocontrol: Achieving the precise 2, 3, 4-substitution pattern on the pyridine (B92270) ring is a significant synthetic hurdle. Many pyridine synthesis methods yield mixtures of isomers, which are often difficult to separate. guidechem.com Direct functionalization of a pre-substituted pyridine, such as 2-amino-3-methylpyridine (B33374), would require highly selective methods to introduce the hydroxymethyl group exclusively at the C4 position, avoiding reactions at other sites.

Future Directions in Synthetic Methodologies and Reactivity Studies

Future research should prioritize the development of efficient synthetic pathways and a thorough investigation of the compound's fundamental reactivity.

Synthetic Methodologies: Promising future synthetic approaches could involve multi-component reactions (MCRs), which are known for their efficiency in constructing complex heterocyclic scaffolds like polysubstituted pyridines in a single step. rsc.org Strategies such as modified Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis could be adapted to target the desired substitution pattern by carefully selecting the starting materials. core.ac.uk An alternative approach would be the functionalization of a simpler pyridine derivative. For example, a C-H activation strategy on 2-amino-3-methylpyridine could be explored to selectively introduce a formyl group at the C4 position, which could then be reduced to the target hydroxymethyl group.

Reactivity Studies: Once a reliable synthetic route is established, a systematic study of the compound's reactivity is essential. The interplay between the electron-donating amino and methyl groups and the hydroxymethyl group is expected to define its chemical behavior. Key areas for investigation include:

N-Pyridine Reactivity: Probing the basicity of the pyridine nitrogen and its propensity for N-alkylation, N-oxidation, and coordination to metal centers.

Amino Group Reactivity: Exploring reactions such as acylation, alkylation, and diazotization to create a library of new derivatives.

Hydroxymethyl Group Reactivity: Investigating oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification and etherification reactions.

Table 1: Proposed Reactivity Studies for Key Functional Groups

Functional Group Position Proposed Reaction Studies Potential Products/Applications
Pyridine Nitrogen 1 Protonation (pKa determination), N-Oxidation, Coordination with transition metals Pyridinium (B92312) salts, N-oxides, Metal-organic frameworks (MOFs)
Amino Group 2 Acylation, Sulfonylation, Diazotization followed by substitution Amides, Sulfonamides, Diverse C2-functionalized pyridines
Hydroxymethyl Group 4 Oxidation (e.g., with PCC, MnO₂), Esterification, Etherification Aldehydes, Carboxylic acids, Esters, Ethers for further functionalization

Emerging Theoretical and Computational Research Avenues

In the absence of a physical sample, theoretical and computational chemistry offers a powerful toolkit to predict the properties of this compound. mdpi.com These in-silico studies can guide future experimental work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the molecule's ground-state geometry, bond lengths, and bond angles. scielo.br

Electronic Property Prediction: The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic behavior, reactivity, and potential as a component in optoelectronic materials. mdpi.com The HOMO-LUMO gap is a key parameter for assessing chemical reactivity and kinetic stability.

Spectroscopic Prediction: Computational methods can simulate NMR, IR, and UV-Vis spectra. These predicted spectra would be invaluable for confirming the identity of the compound once it is synthesized.

Reactivity Mapping: Calculating the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents.

Table 2: Proposed Computational Studies and Their Potential Insights

Computational Method Property to be Studied Potential Insight Gained
Density Functional Theory (DFT) Optimized Molecular Geometry Prediction of bond lengths, bond angles, and overall 3D structure.
Time-Dependent DFT (TD-DFT) Electronic Transitions (UV-Vis) Prediction of absorption wavelengths; insight into chromophoric properties.
DFT with GIAO method NMR Chemical Shifts (¹H, ¹³C) Aid in structural confirmation of the synthesized product.
Frontier Molecular Orbital (FMO) Theory HOMO/LUMO Energies and Distribution Understanding of chemical reactivity, stability, and electronic properties.
Molecular Electrostatic Potential (MEP) Surface Electron Density Identification of sites for nucleophilic and electrophilic attack; hydrogen bonding potential.

Potential for Derivatization in Advanced Chemical Applications (Non-Biological)

The trifunctional nature of this compound makes it an attractive building block for various advanced chemical applications beyond the biological realm.

Coordination Chemistry and Materials Science: The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating ligand for a wide range of metal ions. The resulting metal complexes could be investigated for applications in catalysis or as phosphorescent materials for organic light-emitting diodes (OLEDs). The hydroxymethyl group provides an additional site for linking these complexes into larger structures like metal-organic frameworks (MOFs).

Supramolecular Chemistry: The molecule possesses both hydrogen bond donors (-NH₂ and -OH) and acceptors (pyridine N). This makes it an ideal candidate for designing and constructing complex, self-assembling supramolecular architectures through predictable hydrogen bonding interactions. researchgate.net

Polymer Chemistry: The amino and hydroxymethyl groups are reactive handles that can be used to incorporate the pyridine unit into polymer backbones or as pendant groups. This could lead to the development of novel polymers with enhanced thermal stability, specific optical properties, or metal-binding capabilities.

Q & A

Q. What are the common synthetic routes for (2-Amino-3-methylpyridin-4-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via reduction of its nitro precursor, (2-Nitro-3-methylpyridin-4-yl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred for NaBH₄ reductions due to solubility and stability .
  • Catalyst loading : For hydrogenation, 5-10% Pd-C with 30-50 psi H₂ pressure ensures complete conversion .
  • Temperature control : Reactions are performed at 25–40°C to avoid side reactions.
    Validation : Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirm purity by HPLC (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Expect signals at δ 6.8–7.2 ppm (pyridine ring protons), δ 4.5–4.7 ppm (-CH₂OH), and δ 2.3 ppm (-CH₃). Amino protons (NH₂) appear as a broad singlet at δ 5.2–5.5 ppm .
  • IR Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N aromatic), and 1050 cm⁻¹ (C-O alcohol) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 138 (M⁺) with fragmentation at m/z 121 (loss of -OH) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Collect fractions at Rf 0.3–0.4 .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to obtain needle-shaped crystals (melting point: 145–147°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

Methodological Answer:

  • Hypothesis Testing : If a nitro-reduction yields a methylated side product, verify the purity of starting materials (e.g., nitro group position) via LC-MS .
  • Kinetic Analysis : Use differential scanning calorimetry (DSC) to identify exothermic side reactions under varying temperatures .
  • Computational Modeling : Compare DFT-calculated reaction pathways with experimental outcomes to pinpoint mechanistic deviations .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key steps:
    • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
    • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms.
    • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. How can researchers design assays to study the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use the broth microdilution method (CLSI guidelines) against E. coli (ATCC 25922) and S. aureus (ATCC 29213) at 10–100 µg/mL .
  • Enzyme Inhibition Studies : Test against human carbonic anhydrase II (hCA II) via stopped-flow CO₂ hydration assay. IC₅₀ values <10 µM suggest therapeutic potential .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the -CH₂OH group reveals a KIE >2, indicating rate-limiting proton transfer in SN2 reactions .
  • DFT Calculations : B3LYP/6-31G(d) level simulations show a 15 kcal/mol activation barrier for methanolysis of acyl chlorides .

Q. How can reproducibility challenges in synthesizing this compound be addressed?

Methodological Answer:

  • Open Data Practices : Share reaction logs (temperature, solvent batches) via platforms like Zenodo to identify batch-dependent variability .
  • Collaborative Validation : Reproduce syntheses across labs using standardized protocols (e.g., USP guidelines for hydrogenation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.